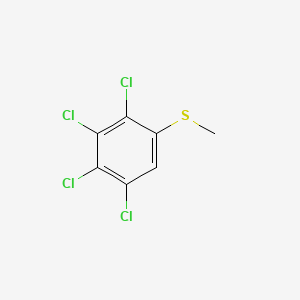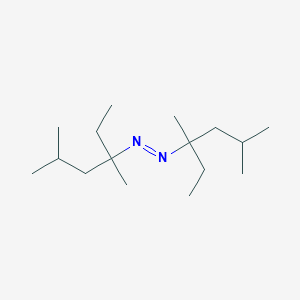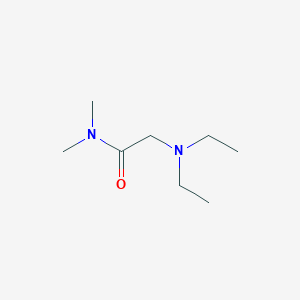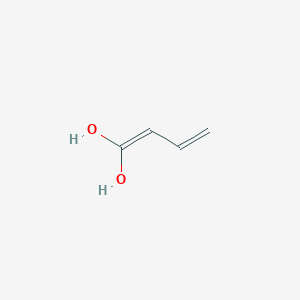
2-Chloro-2H-1,3,2-benzodithiaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2H-1,3,2-benzodithiaphosphole is an organophosphorus compound characterized by a unique structure that includes a phosphorus atom bonded to two sulfur atoms and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2H-1,3,2-benzodithiaphosphole typically involves the reaction of phosphorus trichloride with a suitable dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
PCl3+RSH→2−Chloro−2H−1,3,2−benzodithiaphosphole+HCl
where ( RSH ) represents the dithiol compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2H-1,3,2-benzodithiaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-2H-1,3,2-benzodithiaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2H-1,3,2-benzodithiaphosphole involves its reactivity with nucleophiles, particularly thiol groups. The compound can form covalent bonds with thiol-containing molecules, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is attributed to the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar in structure but contains oxygen atoms instead of sulfur.
2-Chloro-1,3,2-benzodioxaphosphorin-4-one: Another related compound with different reactivity due to the presence of oxygen.
Uniqueness
2-Chloro-2H-1,3,2-benzodithiaphosphole is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity towards nucleophiles and different oxidation states compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
Propiedades
Número CAS |
52199-87-8 |
|---|---|
Fórmula molecular |
C6H4ClPS2 |
Peso molecular |
206.7 g/mol |
Nombre IUPAC |
2-chloro-1,3,2-benzodithiaphosphole |
InChI |
InChI=1S/C6H4ClPS2/c7-8-9-5-3-1-2-4-6(5)10-8/h1-4H |
Clave InChI |
QVXOYKCPLXEMNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SP(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)



![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)






![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)


